1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure and functional groups. It is classified as a bicyclic amine and is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a bicyclic framework that includes both nitrogen and carboxylic acid functionalities, making it an interesting target for synthetic chemists.
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride falls under the category of nitrogen-containing heterocycles, specifically bicyclic amines. It is also classified as a carboxylic acid derivative due to the presence of the carboxyl group.
The synthesis of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride typically involves multi-step synthetic pathways. Common methods include:
One effective synthetic route involves starting from readily available amino acids or their derivatives, which undergo cyclization to form the bicyclic skeleton. Subsequent reactions can introduce the carboxylic acid functionality, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
The molecular structure of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride can be represented as follows:
The compound features a bicyclic system with a nitrogen atom incorporated into one of the rings, along with a carboxylic acid group at position 5.
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its bicyclic structure, which can stabilize certain transition states during chemical reactions, enhancing its utility in synthetic applications.
The mechanism of action for 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure may facilitate binding to active sites, influencing biochemical pathways.
Studies suggest that compounds with similar structures exhibit pharmacological activities, including inhibition of neurotransmitter uptake or modulation of receptor activity, which could be relevant for therapeutic applications.
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride has potential applications in:
The construction of the 1-azabicyclo[3.3.1]nonane core relies on intramolecular cyclization, typically via acid-catalyzed condensation. A validated approach uses glutaraldehyde, benzylamine, and acetone dicarboxylic acid in a one-pot assembly under controlled pH (4–8°C). This forms the bicyclic ketone intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, achieved in 57% yield after sulfuric acid quenching, MTBE extraction, and silica gel-assisted purification [5]. Alternative routes leverage substituted aryl halides (e.g., bromo- or chlorophenols) coupled to azabicyclo precursors, as evidenced by patented derivatives like BrC₁=CC(Br)=CC(O[C@H]₂C[C@@H]₃CCCC@HN₃)=C₁ [1] [3].
Table 1: Cyclization Methods for Azabicyclo[3.3.1]nonane Core
Precursors | Catalyst/Conditions | Key Intermediate | Yield |
---|---|---|---|
Glutaraldehyde, benzylamine | H₂SO₄, NaOAc (5°C) | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 57% |
Halogenated phenols | Acid/base, RT | Aryloxy-9-azabicyclo[3.3.1]nonanes | 40-65%* |
Acetone dicarboxylic acid | Recirculating chiller (0°C) | Light-yellow bicyclic solution | Quantified by qNMR |
*Yields approximated from patent examples [1] [3].
Stereocontrol in bicyclic ring formation is achieved through domino Michael–Dieckmann reactions. The condensation of glutaraldehyde with benzylamine generates an iminium ion, which undergoes Michael addition to acetone dicarboxylic acid. Subsequent intramolecular aldol condensation and decarboxylation afford the endo/exo-configured bicyclic ketone. Maintaining temperatures below 5°C during reagent addition minimizes epimerization, yielding >90% diastereomeric purity confirmed by HPLC and quantitative NMR [5].
Carboxylic acid functionalization at C5 (or C3, based on ring numbering variability) is accomplished via late-stage modification of ketone intermediates. Reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (0–5°C, methanol) yields the corresponding alcohol (89% yield, 93% purity). Dehydration with 70% H₂SO₄ at 100°C then introduces the alkene moiety, enabling further carboxylation [5]. Direct carboxylation employs C9H16ClNO₂ precursors, as commercialized for 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride (CAS 2703780-21-4) [2].
Chemoselectivity is critical for ring closure without protecting groups. The dehydration of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol uses concentrated H₂SO₄ (17 equiv) at 100°C for 20 h, achieving >99% conversion to the alkene. Quenching into NaOH (pH 8–9) and ethyl acetate extraction isolates the product in 93% yield [5]. Selective N-debenzylation later enables salt formation.
Final deprotection employs catalytic hydrogenation. Pd(OH)₂/C (20 wt%) in isopropanol (50 psi H₂, 50°C, 48 h) cleaves the N-benzyl group from intermediates like 9-benzyl-9-azabicyclo[3.3.1]non-3-ene, yielding 9-azabicyclo[3.3.1]nonane in 89.6% yield after solvent removal [5]. This method tolerates the bicyclic framework without over-reduction. Subsequent oxidation to N-oxyl radicals (e.g., using Na₂WO₄/H₂O₂) confirms the versatility of catalytic steps [4] [5].
Table 2: Hydrogenation Parameters for N-Debenzylation
Substrate | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
9-Benzyl-9-azabicyclo[3.3.1]non-3-ene | Pd(OH)₂/C | 50°C, 50 psi H₂, 48 h | 9-Azabicyclo[3.3.1]nonane | 89.6% |
N-Benzyl derivatives | Pd/C, PtO₂ | RT–80°C, 1–3 atm H₂ | Free amines (HCl salts) | 85–95%* |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0